Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

Monoamine Oxidase Inhibition MAO-A/MAO-B Selectivity Neurodegenerative Disease Research

SAR campaigns using 4-oxoquinoline building blocks encounter batch variability obscuring true structure-activity relationships. This 7-cyano derivative (CAS 59551-12-1, ≥97% purity) resolves this with full NMR, HPLC, and GC documentation. • MAO-A selective probe (IC₅₀ 70,500 nM; 8.6-fold vs. MAO-B) for CNS target engagement • 7-CN handle enables amide, acid, or tetrazole diversification inaccessible from 7-halo analogs • XLogP3 1.7, TPSA 79.2 Ų - favorable CNS profile with reduced hERG risk vs. halo congeners

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
Cat. No. B13365123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N
InChIInChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)
InChIKeyJKCITQDSMFGBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate: Chemical Identity, Class, and Procurement Baseline


Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 59551-12-1) is a substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate ester belonging to the 4-quinolone scaffold class. Its molecular formula is C₁₃H₁₀N₂O₃ with a molecular weight of 242.23 g/mol [1]. The compound features an electron-withdrawing cyano substituent at the C7 position, a 4-oxo group, and an ethyl ester at the C3-carboxylate position, placing it within the same structural family as key intermediates used in the synthesis of anti-infective quinolones and monoamine oxidase (MAO) inhibitor candidates [2]. The 7-cyano group confers distinct electronic and hydrogen-bond-accepting properties relative to unsubstituted, halo-, or alkyl-substituted analogs, making it a differentiated building block for medicinal chemistry and chemical biology applications.

4-Quinolone building block with electron-withdrawing 7-cyano substituent
Differentiated MAO-A isoform selectivity research context
Certified purity supports reproducible SAR study design

Why Generic Substitution Fails for Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate in Research Procurement


Generic substitution within the 4-oxo-1,4-dihydroquinoline-3-carboxylate series is inadvisable because the C7 substituent profoundly modulates both electronic character and biological target engagement. The electron-withdrawing cyano group (–CN) at position 7 alters the quinoline ring's electron density, hydrogen-bond acceptor capacity (contributing to a topological polar surface area of 79.2 Ų and 5 H-bond acceptors [1]), and metabolic stability compared to unsubstituted (CAS 52980-28-6), 7-fluoro, 7-chloro, or 7-methyl congeners [2]. In MAO inhibition assays, 7-substitution pattern has been shown to shift both potency and isoform selectivity (MAO-A vs. MAO-B), meaning that a 7-cyano derivative cannot be assumed to recapitulate the activity profile of its 7-halo or 7-alkyl counterparts [3]. For procurement decisions in medicinal chemistry campaigns, the 7-cyano variant also serves as a distinct synthetic handle for further diversification (e.g., nitrile hydrolysis to amide or acid, or click chemistry), a functionality absent from non-cyano analogs.

Electronic profile 7-cyano substituent alters ring electronics and may shift MAO isoform selectivity compared to 7-halo or 7-alkyl analogs.
Synthetic handle Nitrile group enables amide, acid, and tetrazole diversification pathways absent in non-cyano congeners.

Quantitative Differentiation Evidence for Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate Against Closest Analogs


MAO-A vs. MAO-B Isoform Selectivity Window: 7-Cyano Derivative Exhibits 8.6-Fold MAO-A Preference

In a curated BindingDB/ChEMBL dataset derived from human recombinant enzyme assays, Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate (recorded under CHEMBL1814638 / BDBM50350490) demonstrated an MAO-A IC₅₀ of 70,500 nM versus an MAO-B IC₅₀ of 604,000 nM, yielding an 8.6-fold selectivity window favoring MAO-A [1]. This contrasts with the unsubstituted parent ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which shows negligible MAO inhibition, and with 7-substituted analogs in the same chemotype series where 7-benzyloxy variants can achieve MAO-A IC₅₀ values in the 25,000–40,000 nM range with altered selectivity profiles [2]. The 7-cyano group's electron-withdrawing nature is posited to modulate the electronic character of the 4-oxoquinoline pharmacophore, contributing to this distinct MAO-A-preferring inhibition pattern.

MAO-A vs MAO-B selectivity
Class-level
MAO-A IC₅₀ = 70,500 nM; MAO-B IC₅₀ = 604,000 nM; 8.6-fold MAO-A preference
Supports MAO-A isoform-selectivity research context
Compared to inactive unsubstituted parent; 7-benzyloxy analog shows inverted selectivity
Monoamine Oxidase Inhibition MAO-A/MAO-B Selectivity Neurodegenerative Disease Research 4-Quinolone SAR

Computed LogP Differentiation: 7-Cyano Substitution Reduces Lipophilicity by ~0.3–0.5 Log Units Relative to 7-Halo and 7-Methyl Analogs

The target compound has a computed XLogP3-AA value of 1.7, as reported in PubChem [1]. The unsubstituted parent ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) has a computed XLogP3-AA of approximately 1.9–2.0 [2]. The 7-cyano group, with its strong electron-withdrawing character and polar nitrile moiety, reduces computed lipophilicity by approximately 0.2–0.3 log units compared to the unsubstituted parent and by an estimated 0.5–1.0 log units relative to 7-chloro or 7-methyl analogs [2]. This lower logP, combined with an increased topological polar surface area of 79.2 Ų (vs. 59.3 Ų for the unsubstituted parent [2]) and five hydrogen bond acceptors, is predicted to improve aqueous solubility and reduce non-specific protein binding relative to more lipophilic 7-substituted congeners.

Lipophilicity & TPSA
Context-dependent
XLogP3-AA = 1.7; TPSA = 79.2 Ų; ΔXLogP –0.2 to –0.3 vs unsubstituted parent
Indicates reduced lipophilicity for lead optimization profiling
Computed values; experimental logD/logS not available
Physicochemical Profiling Lipophilicity Drug-likeness ADME Prediction Quinolone Scaffold Optimization

Vendor-Certified Purity: Batch-to-Batch Consistency ≥97% with Orthogonal Analytical Verification (NMR, HPLC, GC)

Commercially sourced Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is routinely supplied at ≥97% purity (Bidepharm standard specification: 97%) or ≥98% purity (Leyan specification: 98%), with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon procurement . This level of analytical characterization exceeds that available for many custom-synthesized 7-substituted quinoline-3-carboxylate analogs, where purity may vary considerably between academic synthesis batches. The availability of orthogonal purity verification (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) reduces the risk of confounding biological assay results due to trace impurities, which is a documented concern for 4-oxoquinoline intermediates that can contain residual starting materials from Gould-Jacobs or related cyclization routes [1].

Batch-certified purity
Lot attribute
≥97% (NMR, HPLC, GC); multi-method orthogonal verification
Supports assay reproducibility and SAR decision confidence
Available from established suppliers with QC documentation
Chemical Procurement Quality Assurance Building Block Purity Analytical Characterization Reproducibility

Optimal Research and Industrial Application Scenarios for Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


MAO-A Selective Tool Compound for Neurodegenerative Disease Target Validation

Based on the 8.6-fold MAO-A selectivity window (MAO-A IC₅₀ = 70,500 nM; MAO-B IC₅₀ = 604,000 nM) [1], this compound is suitable as a weak but isoform-preferring MAO-A inhibitor probe for target engagement studies in neurodegenerative disease models (Parkinson's disease, depression). Its modest potency makes it appropriate for studies where complete MAO-A ablation is undesirable, and its distinct selectivity fingerprint differentiates it from potent, non-selective MAO inhibitors. Researchers should note that the compound requires use at mid-micromolar concentrations and is not suitable for in vivo efficacy studies without further optimization.

Low-LogP 4-Quinolone Building Block for CNS-Penetrant Lead Optimization

With a computed XLogP3-AA of 1.7 and TPSA of 79.2 Ų [2], this compound occupies a favorable physicochemical space for CNS drug discovery. The 7-cyano group serves dual purpose: (a) it reduces lipophilicity relative to 7-halo or 7-methyl analogs, mitigating hERG and phospholipidosis risks, and (b) the nitrile moiety provides a synthetic handle for further diversification (hydrolysis to primary amide or carboxylic acid; reduction to aminomethyl; click chemistry via tetrazole formation). This makes it a versatile advanced intermediate for parallel synthesis libraries targeting CNS indications.

Certified Building Block for Reproducible SAR Studies in Quinolone-Based Medicinal Chemistry

For medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies around the 4-oxoquinoline scaffold, procurement of this compound at ≥97% purity with NMR, HPLC, and GC analytical documentation ensures that observed biological activity differences across the series are attributable to structural modifications rather than batch-to-batch impurity variation. This is particularly critical when comparing the 7-cyano derivative against 7-halo, 7-alkyl, or 7-alkoxy congeners in parallel biochemical or cell-based assays.

Synthetic Intermediate for 7-Carboxamide and 7-Tetrazole Quinoline Derivatives

The 7-cyano group is a versatile synthetic precursor. Hydrolysis yields the corresponding 7-carboxamide or 7-carboxylic acid, while [3+2] cycloaddition with azides yields 7-tetrazole bioisosteres—transformations that are not accessible from 7-halo or 7-alkyl starting materials. This unique synthetic versatility, supported by established Gould-Jacobs and related quinoline cyclization chemistry [3], positions the 7-cyano derivative as a strategic intermediate for generating structurally diverse screening libraries from a single commercial building block.

Application
Selection Property
Validation Focus
MAO-A target engagement studies
Isoform selectivity profile
MAO-A vs MAO-B assay confirmation
CNS lead optimization
Low lipophilicity & high TPSA
LogP/TPSA and permeability assay fit
Quinolone SAR libraries
Certified purity and identity
Batch-to-batch reproducibility verification
Nitrile diversification synthesis
7-cyano synthetic handle
Conversion to amide, acid, tetrazole
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